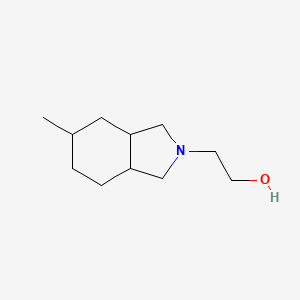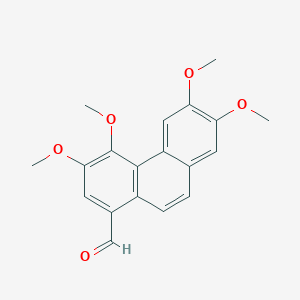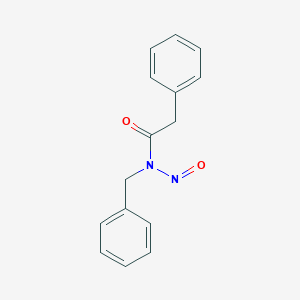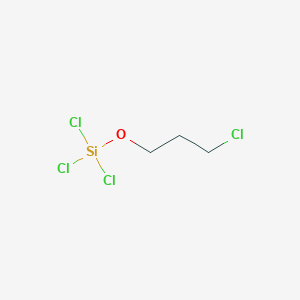![molecular formula C7H11N7O B14502537 N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide CAS No. 64437-71-4](/img/structure/B14502537.png)
N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a triazine ring substituted with amino groups and a prop-2-enamide moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide typically involves the sequential substitution of the triazine ring. One common method starts with cyanuric chloride, which undergoes nucleophilic substitution with amines to introduce the amino groups at the 4 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the triazine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antitumor properties.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or antitumor effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ammeline: 4,6-Diamino-1,3,5-triazin-2-ol.
Simazine: 2-Chloro-4,6-diamino-1,3,5-triazine.
Uniqueness
N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide moiety. This structural feature contributes to its distinct chemical properties and reactivity, setting it apart from other similar compounds .
Properties
CAS No. |
64437-71-4 |
|---|---|
Molecular Formula |
C7H11N7O |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
N-[[(4,6-diamino-1,3,5-triazin-2-yl)amino]methyl]prop-2-enamide |
InChI |
InChI=1S/C7H11N7O/c1-2-4(15)10-3-11-7-13-5(8)12-6(9)14-7/h2H,1,3H2,(H,10,15)(H5,8,9,11,12,13,14) |
InChI Key |
FBPYEQJZNXUKBO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCNC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)
![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)

![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)
![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)







